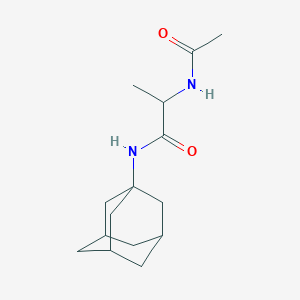

2-acetamido-N-(1-adamantyl)propanamide

CAS No.:

Cat. No.: VC12967025

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O2 |

|---|---|

| Molecular Weight | 264.36 g/mol |

| IUPAC Name | 2-acetamido-N-(1-adamantyl)propanamide |

| Standard InChI | InChI=1S/C15H24N2O2/c1-9(16-10(2)18)14(19)17-15-6-11-3-12(7-15)5-13(4-11)8-15/h9,11-13H,3-8H2,1-2H3,(H,16,18)(H,17,19) |

| Standard InChI Key | WMAOTXZDWQGOCM-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C |

| Canonical SMILES | CC(C(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties

| Property | Value | Source Citation |

|---|---|---|

| Molecular Weight | 264.36 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Limited in water; soluble in DMSO, CHCl | |

| LogP (Octanol-Water) | Estimated ~3.2 (highly lipophilic) |

The compound’s lipophilicity, inferred from its adamantane content, suggests strong membrane permeability, a critical factor in drug design.

Synthesis Methods

N-Acylation of Adamantane Derivatives

A primary synthesis route involves the N-acylation of 1-adamantylamine with activated acyl derivatives. For example, reacting 1-adamantylamine with chloroacetyl chloride in the presence of a base like triethylamine yields the intermediate chloroacetamide, which is subsequently acetylated. This method requires stringent temperature control (0–5°C) to prevent side reactions such as over-acylation.

Ritter Reaction-Based Synthesis

A patent (RU2401828C2) describes an alternative method using the Ritter reaction, where adamantane reacts with acetonitrile in bromotrichloromethane () catalyzed by molybdenum hexacarbonyl () under reflux (130–140°C) . The molar ratio of reactants is critical:

\text{[Adamantane] : [CH}_3\text{CN] : [CBrCl}_3\text{] : [Mo(CO)}_6\text{] : [H}_2\text{O]} = 100 : 100–150 : 100–150 : 1–3 : 1000–2000}This method achieves yields exceeding 70% by optimizing the exothermic reaction conditions and avoiding byproducts like 1,3-dichloroadamantane .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| N-Acylation | Low-temperature acylation | ~60% | High purity; minimal side products |

| Ritter Reaction | Reflux with Mo(CO) | ~70% | Scalable; cost-effective catalysts |

Mechanism of Action and Biological Activity

Target Engagement

The adamantane moiety enhances binding affinity to hydrophobic pockets in proteins, such as viral neuraminidases or amyloid-beta aggregates. Molecular dynamics simulations suggest that the compound’s rigid structure stabilizes target interactions through van der Waals forces, while the acetamido group participates in hydrogen bonding with catalytic residues.

Applications in Medicinal Chemistry and Industry

Drug Development

The compound serves as a precursor for adamantane-containing antivirals (e.g., rimantadine analogs) and kinase inhibitors. Its metabolic stability, conferred by the adamantane core, prolongs half-life in vivo compared to linear hydrocarbons.

Materials Science

Functionalization of the propanamide chain enables the synthesis of thermally stable polymers (decomposition temperatures >300°C) for high-performance coatings.

Research Gaps and Future Directions

Despite promising applications, key challenges remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume